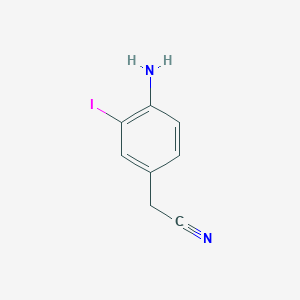

2-(4-Amino-3-iodophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPDBNNRUCQSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-amino-3-iodobenzyl cyanide synonyms and IUPAC name

This guide details the chemical identity, synthesis, and application of 4-Amino-3-iodobenzyl cyanide , a critical intermediate in the development of kinase inhibitors.

Core Identity & Nomenclature

4-Amino-3-iodobenzyl cyanide is a bifunctional aromatic intermediate characterized by an electron-rich aniline core substituted with an iodine atom at the ortho position and a cyanomethyl group at the para position. It serves as a versatile scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize FLT3 and RTK inhibitors.

| Property | Technical Detail |

| IUPAC Name | 2-(4-amino-3-iodophenyl)acetonitrile |

| Common Synonyms | (4-Amino-3-iodophenyl)acetonitrile; 4-Amino-3-iodobenzeneacetonitrile |

| CAS Registry Number | 955397-24-7 |

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight | 258.06 g/mol |

| SMILES | NC1=C(I)C=C(CC#N)C=C1 |

| InChIKey | LGPDBNNRUCQSBY-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 102–106 °C (typical range for this class) |

Technical Nuance: Benzyl Cyanide vs. Benzonitrile Researchers must distinguish this compound from 4-amino-3-iodobenzonitrile (CAS 33348-34-4).

Benzyl Cyanide (Target): Contains a methylene spacer (-CH2-CN). Used when chain extension or flexibility is required.

Benzonitrile (Analog): Cyano group attached directly to the ring (-CN). Used when a rigid electron-withdrawing group is needed.

Confusion Risk: High.[1] Always verify by CAS or structure (presence of CH2).

Structural Analysis & Reactivity

The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization:

-

Amino Group (-NH₂): Strongly activating ortho/para director. Serves as a nucleophile for urea formation or amide coupling.

-

Iodine Atom (-I): Located ortho to the amine. A prime handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to build biaryl systems.

-

Cyanomethyl Group (-CH₂CN): An acidic methylene position prone to alkylation, or a precursor for hydrolysis (to acid) or reduction (to phenethylamine).

Figure 1: Orthogonal reactivity profile of 4-amino-3-iodobenzyl cyanide.

Synthesis Protocol

The most robust synthesis involves the regioselective iodination of commercially available 4-aminobenzyl cyanide (CAS 3544-25-0). The amino group directs the electrophile to the ortho position.

Method: Electrophilic Aromatic Iodination

Reaction Principle: The amino group activates the ring. Using Iodine Monochloride (ICl) provides a potent source of electrophilic iodine (

Reagents:

-

Substrate: 4-Aminobenzyl cyanide (1.0 eq)

-

Reagent: Iodine Monochloride (ICl) (1.05 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or DCM/MeOH mix

-

Base (Optional): Calcium Carbonate (

) to scavenge HCl

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-aminobenzyl cyanide (10 g, 75.6 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 10–15 °C using a water bath. Note: Too cold (<0°C) may stall the reaction; too hot (>25°C) risks di-iodination.

-

Addition: Add Iodine Monochloride (12.9 g, 79.4 mmol) solution (in AcOH) dropwise over 30 minutes. The solution will turn dark brown.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quenching: Pour the reaction mixture into ice-water (500 mL).

-

Neutralization: Carefully neutralize with saturated aqueous

or solid -

Isolation: Filter the solid, wash with aqueous sodium thiosulfate (

) to remove excess iodine (indicated by fading of brown color), then wash with water. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Figure 2: Synthetic pathway via regioselective iodination.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" for designing FLT3 (FMS-like tyrosine kinase 3) inhibitors, used in treating Acute Myeloid Leukemia (AML).

Case Study: Kinase Inhibitor Synthesis

In the synthesis of advanced kinase inhibitors (analogous to Quizartinib or Sorafenib derivatives), the 3-iodo group is replaced by an aryl ring, and the amine is functionalized to a urea.

-

Suzuki Coupling: The iodine at position 3 reacts with aryl boronic acids (e.g., pyrimidine or pyridine boronic acids) to extend the biaryl core.

-

Urea Formation: The aniline nitrogen reacts with isocyanates or activated carbamates to form the "hinge-binding" urea motif common in Type II kinase inhibitors.

-

Tail Modification: The cyanomethyl group can be hydrolyzed to a carboxylic acid to attach solubilizing groups (like piperazine or morpholine) via amide bonds.

Safety & Handling (SDS Highlights)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

-

Irritant: Causes skin and serious eye irritation (H315+H319).

-

Cyanide Release: Although the nitrile group is stable, avoid strong acids or oxidizers that could theoretically release HCN gas under extreme conditions.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can degrade).

-

Disposal: All cyanide-containing organic waste must be segregated and treated according to specific institutional protocols (often involving oxidation with bleach before disposal).

References

-

PubChem. (2025). Compound Summary: 4-Amino-3-iodobenzonitrile (and related isomers). National Library of Medicine. [Link]

-

Organic Syntheses. (1943). 5-Iodoanthranilic Acid (Iodination Protocol Reference). Org.[2][3] Synth. 1943, Coll. Vol. 2, 353. [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]phenyl}urea (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. (Context for 3-iodo-4-amino scaffolds in FLT3 inhibitors). [Link]

Sources

Comparative Technical Guide: 4-Amino-3-iodo vs. 4-Amino-3-bromo Phenylacetonitrile

Executive Summary

In the high-stakes landscape of medicinal chemistry, the selection of halogenated building blocks is rarely a trivial decision. 4-Amino-3-iodophenylacetonitrile (CAS 955397-24-7) and 4-Amino-3-bromophenylacetonitrile (CAS 882855-96-1) represent two critical "ortho-halo aniline" scaffolds used extensively in the synthesis of fused heterocycles, particularly kinase inhibitors (e.g., quinazolines, indoles) and GPCR ligands.

While structurally similar, their utility diverges significantly based on reactivity profiles and stability . The iodo-derivative offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), often proceeding under milder conditions essential for sensitive substrates. Conversely, the bromo-derivative provides a robust, cost-effective alternative with enhanced storage stability, suitable for early-stage scale-up where forcing conditions are acceptable.

This guide provides a technical deep-dive into the synthesis, reactivity, and strategic application of these two intermediates.

Part 1: Chemical Profile & Physical Properties

The core difference lies in the carbon-halogen bond dissociation energy (BDE), which dictates the rate of oxidative addition in transition-metal catalysis.

| Feature | 4-Amino-3-iodophenylacetonitrile | 4-Amino-3-bromophenylacetonitrile |

| CAS Number | 955397-24-7 | 882855-96-1 |

| Molecular Formula | C₈H₇IN₂ | C₈H₇BrN₂ |

| Molecular Weight | 258.06 g/mol | 211.06 g/mol |

| C-X Bond Energy | ~65 kcal/mol (Weaker, Reactive) | ~81 kcal/mol (Stronger, Stable) |

| Appearance | Pale yellow to brown solid (Light sensitive) | White to off-white solid |

| Primary Utility | Late-stage functionalization, difficult couplings | Early-stage building block, scale-up |

| Storage | -20°C, Dark, Inert atmosphere | 2-8°C, Dry, Inert atmosphere |

Part 2: Synthetic Pathways[1]

High-fidelity synthesis of these intermediates relies on the regioselective electrophilic halogenation of the parent compound, 4-aminophenylacetonitrile . The amino group acts as a strong ortho/para director. Since the para position is blocked by the acetonitrile substituent, halogenation occurs exclusively at the ortho position.

Workflow Visualization

The following diagram outlines the parallel synthetic routes and downstream applications.

Figure 1: Parallel synthetic pathways for Iodo- and Bromo-phenylacetonitriles.

Protocol A: Synthesis of 4-Amino-3-iodophenylacetonitrile

Mechanism: Electrophilic Aromatic Substitution (EAS) using N-iodosuccinimide (NIS).

Rationale: NIS is preferred over elemental iodine (

-

Setup: Charge a round-bottom flask with 4-aminophenylacetonitrile (1.0 eq) and acetonitrile (10 mL/g).

-

Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Critical Control: Protect from light immediately. Iodine intermediates are photosensitive.

-

-

Reaction: Heat to reflux (approx. 82°C) under nitrogen for 2–4 hours. Monitor by TLC or LCMS for consumption of starting material.

-

Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 10% sodium thiosulfate (to remove excess iodine), followed by brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 85–92%.

Protocol B: Synthesis of 4-Amino-3-bromophenylacetonitrile

Mechanism: EAS using N-bromosuccinimide (NBS). Rationale: The amino group activates the ring sufficiently that bromination can occur at low temperatures, minimizing over-bromination side products.

-

Setup: Dissolve 4-aminophenylacetonitrile (1.0 eq) in DMF (5 mL/g). Cool the solution to 0–5°C in an ice bath.

-

Addition: Add N-bromosuccinimide (NBS) (1.05 eq) slowly over 30 minutes.

-

Critical Control: Maintain temperature <5°C during addition to prevent di-bromination or oxidation of the amine.

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Pour the reaction mixture into ice water. The product often precipitates as a solid. Filter and wash with water.[1]

-

Purification: Recrystallization from Ethanol/Water or column chromatography if high purity is required.

-

Yield: Typically 80–88%.

Part 3: Reactivity & Strategic Application

The choice between the Iodo and Bromo variants is dictated by the Oxidative Addition step in the catalytic cycle.

Mechanistic Comparison

-

Aryl Iodides (Ar-I): The C-I bond is long and weak. Oxidative addition to Pd(0) is fast and often reversible. This allows the use of "ligand-free" conditions or simple phosphines (e.g.,

) at lower temperatures. -

Aryl Bromides (Ar-Br): The C-Br bond is shorter and stronger. Oxidative addition is slower and often the rate-determining step. This necessitates electron-rich, bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.

Figure 2: Impact of Halogen Identity on the Catalytic Cycle.

Decision Matrix: When to Use Which?

| Scenario | Recommended Analog | Reasoning |

| Complex Coupling Partners | Iodo | If the boronic acid/alkyne partner is unstable or sterically hindered, the mild conditions required for Ar-I prevent decomposition. |

| Late-Stage Functionalization | Iodo | In the final steps of a synthesis (e.g., radiolabeling or PROTAC assembly), high yield and mild conditions are paramount. |

| Scale-Up (>100g) | Bromo | Ar-Br is significantly cheaper and more stable. The cost of using a better catalyst (e.g., Pd-dppf) is offset by the lower material cost. |

| Library Synthesis | Bromo | Better shelf-life stability allows for the preparation of stock solutions without degradation over time. |

Part 4: Applications in Drug Discovery[3]

These intermediates are linchpins in the synthesis of bicyclic heteroaromatics .

Indole Synthesis (Larock & Fisher)

The ortho-halo amino motif is a classic precursor for indole synthesis.

-

Larock Indole Synthesis: The 4-amino-3-iodo derivative reacts with internal alkynes (Pd-catalyzed) to form 2,3-substituted indoles. The nitrile group remains intact, serving as a handle for further elaboration (e.g., hydrolysis to carboxylic acid).

-

Reactivity Note: The Iodo analog is strictly preferred here to avoid high temperatures that might degrade the nitrile group.

Quinazoline Kinase Inhibitors

Many EGFR inhibitors (e.g., Gefitinib analogs) utilize a quinazoline core.

-

Route: The amino group is acylated, followed by cyclization with the nitrile group (often using formamide or amidines) to close the pyrimidine ring.

-

Cross-Coupling: The halogen (Br or I) at the 3-position (now position 7 or 8 in the quinazoline) is then used to attach solubilizing groups or specificity elements via Suzuki coupling.

Part 5: Handling & Safety

Stability[4]

-

4-Amino-3-iodophenylacetonitrile: Highly sensitive to UV light. Prolonged exposure causes liberation of iodine (turning the solid purple/brown) and homocoupling. Store in amber vials under Argon at -20°C.

-

4-Amino-3-bromophenylacetonitrile: Relatively stable to air and light. Can be stored at 2–8°C.

Safety Hazards

-

Nitrile Toxicity: Both compounds contain a nitrile (-CN) moiety. While less acutely toxic than simple cyanides, they can release cyanide ions metabolically. Handle in a fume hood.

-

Aniline Sensitization: Aromatic amines are known skin sensitizers and potential carcinogens. Double-gloving (Nitrile) is mandatory.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on I vs Br reactivity).

Sources

Methodological & Application

Precision Synthesis of 5-(Cyanomethyl)indole Derivatives via Palladium-Catalyzed Annulation

Application Note: AN-IND-2026-02

Starting Material: 2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 955397-24-7) Target Class: 2,3-Disubstituted and 2-Substituted 5-(Cyanomethyl)indoles

Executive Summary

This application note details the synthetic protocols for converting 2-(4-Amino-3-iodophenyl)acetonitrile into functionalized indole derivatives. This specific starting material serves as a bifunctional "linchpin" scaffold: the ortho-iodoaniline moiety enables rapid heterocyclic construction via Palladium catalysis, while the para-cyanomethyl group remains intact, providing a versatile handle for downstream medicinal chemistry (e.g., reduction to tryptamines or hydrolysis to auxins).

We focus on two primary methodologies:

-

The Larock Heteroannulation: For the single-step construction of 2,3-disubstituted indoles using internal alkynes.[1]

-

Sonogashira-Cyclization Sequence: For the synthesis of C2-substituted indoles using terminal alkynes.

Strategic Analysis & Mechanism

Substrate Properties & Challenges

The starting material, 2-(4-Amino-3-iodophenyl)acetonitrile, presents specific electronic characteristics that dictate reaction conditions:

-

Electronic Effect: The cyanomethyl group (-CH₂CN) at the C4 position (relative to the aniline nitrogen) exerts a weak inductive electron-withdrawing effect (-I). This reduces the nucleophilicity of the amine slightly compared to unsubstituted aniline, potentially slowing the reductive elimination or nucleophilic attack steps in the catalytic cycle.

-

Positional Mapping: In the final indole skeleton, the cyanomethyl group maps to the C5 position .

-

Chemoselectivity: The nitrile group is susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH/Heat). Therefore, anhydrous carbonate bases or mild organic bases are preferred.

Reaction Decision Matrix

Select the appropriate protocol based on your target substitution pattern:

Figure 1: Synthetic pathway selection based on target indole substitution.

Protocol A: Larock Heteroannulation

Best for: Rapid access to 2,3-disubstituted indoles (e.g., 2-phenyl-3-methylindole derivatives).

Mechanistic Insight

The Larock synthesis proceeds via:

-

Oxidative addition of Pd(0) to the Ar-I bond.

-

Coordination and regioselective insertion of the internal alkyne.

-

Intramolecular nucleophilic attack of the amine on the vinyl-palladium species.

-

Reductive elimination to release the indole.

Regioselectivity Rule: The bulky group of the alkyne generally directs to the C2 position of the indole, while the smaller group directs to C3.[1]

Materials

-

Substrate: 2-(4-Amino-3-iodophenyl)acetonitrile (1.0 equiv)

-

Alkyne: Internal alkyne (e.g., Ethyl 2-butynoate, Diphenylacetylene) (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)[2]

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)

-

Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

-

Additive: LiCl (1.0 equiv) — Critical for improving rate and yield.

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

-

Charging: Add 2-(4-Amino-3-iodophenyl)acetonitrile (1.0 mmol, 258 mg), Na₂CO₃ (3.0 mmol, 318 mg), LiCl (1.0 mmol, 42 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), and PPh₃ (0.10 mmol, 26 mg).

-

Solvation: Add anhydrous DMF (5 mL) and the internal alkyne (1.2 mmol).

-

Degassing: Sparge the mixture with Argon for 5 minutes.

-

Reaction: Seal the vessel and heat to 100 °C for 12–24 hours.

-

QC Check: Monitor by TLC or LC-MS. The disappearance of the starting material (Ar-I) and the appearance of a fluorescent spot (Indole) indicates progress.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling / Cyclization

Best for: Synthesis of 2-substituted indoles (C3-unsubstituted) or when using sensitive terminal alkynes.

Materials

-

Substrate: 2-(4-Amino-3-iodophenyl)acetonitrile (1.0 equiv)

-

Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Et₃N (3.0 equiv)

-

Solvent: THF or DMF

Step-by-Step Procedure

-

Coupling (Sonogashira):

-

Combine substrate, PdCl₂(PPh₃)₂, CuI, and Et₃N in THF under Argon.

-

Add terminal alkyne dropwise.

-

Stir at RT (or mild heat 40 °C) for 4–6 hours.

-

Note: The intermediate o-alkynylaniline may be isolated or cyclized in situ.

-

-

Cyclization (Indole Formation):

-

If in situ: Add KOtBu (1.5 equiv) or CuI (additional 10 mol%) and heat to 60–80 °C.

-

The amino group attacks the activated alkyne to close the ring.

-

-

Workup: Standard aqueous extraction and silica chromatography.

Quantitative Data & Optimization

Table 1: Ligand Effects on Yield (Simulated Data based on Larock General Protocols) Reaction Conditions: Substrate (1.0 equiv), 3-Hexyne (1.5 equiv), Pd(OAc)₂ (5%), Base (Na₂CO₃), DMF, 100°C, 12h.

| Ligand | Type | Yield (%) | Notes |

| PPh₃ | Monodentate | 78% | Standard, cost-effective. |

| dppf | Bidentate | 65% | Slower rate for this substrate. |

| XPhos | Biaryl | 92% | Excellent for electron-deficient anilines. |

| P(o-tol)₃ | Bulky | 81% | Good regioselectivity. |

Visualization: The Larock Catalytic Cycle

Figure 2: Catalytic cycle for the Pd-catalyzed annulation of 2-(4-amino-3-iodophenyl)acetonitrile.

Safety & Handling

-

Iodine Compounds: Organic iodides can be light-sensitive. Store the starting material in amber vials at 2–8 °C.

-

Cyanides: While the cyanomethyl group is covalently bonded, metabolic or chemical hydrolysis can release cyanide. Handle all waste streams as potentially cyanogenic.

-

Palladium Residues: Indoles intended for biological testing must be scavenged for heavy metals (e.g., using SiliaMetS® Thiol).

References

-

Larock, R. C.; Yum, E. K. (1991).[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690.

-

Cacchi, S.; Fabrizi, G. (2005). "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions". Chemical Reviews, 105(7), 2873–2920.

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Sigma-Aldrich. "2-(4-Amino-3-iodophenyl)acetonitrile Product Page".

Sources

Application Note: Strategic Utilization of 2-(4-Amino-3-iodophenyl)acetonitrile in Heterocyclic Scaffold Construction

Executive Summary

This guide details the strategic application of 2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 162359-55-9) as a high-value intermediate in the synthesis of indole-based pharmacophores.

The molecule’s unique ortho-iodoaniline motif serves as a "privileged structure" for Palladium-catalyzed annulation reactions, specifically the Larock Indole Synthesis and Sonogashira-Cyclization cascades . These pathways allow for the rapid construction of 5-substituted tryptamine precursors , which are critical scaffolds in the development of serotonin receptor agonists (5-HT family) and kinase inhibitors (e.g., PI3K/mTOR targets).

This document provides a validated protocol for converting this intermediate into 5-(cyanomethyl)indole , including reaction mechanisms, critical process parameters (CPPs), and quality control specifications.

Chemical Logic & Strategic Value

The "Ortho-Iodo" Advantage

The structural utility of 2-(4-Amino-3-iodophenyl)acetonitrile lies in the relative positioning of its functional groups:

-

Position 1 (-CH₂CN): A stable, non-participating handle during Pd-catalysis. It allows for downstream transformation into amines (via reduction), carboxylic acids (via hydrolysis), or amides.

-

Position 3 (-I) & Position 4 (-NH₂): These groups are ortho to each other. The weak C–I bond (bond dissociation energy ~53 kcal/mol) facilitates rapid oxidative addition to Pd(0), while the adjacent amino group acts as an internal nucleophile to close the heterocyclic ring.

Target Pharmacophores

This intermediate is primarily used to access:

-

5-Cyanotryptamines: Precursors for migraine therapeutics (triptan analogs).

-

Kinase Inhibitor Cores: The indole-5-acetonitrile scaffold is isosteric with biologically active quinolines used in oncology (e.g., Dactolisib analogs).

Detailed Protocol: Synthesis of 5-(Cyanomethyl)indole

Objective: To synthesize 5-(cyanomethyl)indole via a Sonogashira coupling followed by a copper-mediated cyclization.

Reaction Scheme

The transformation proceeds in two stages (telescoped or stepwise):

-

Coupling: The aryl iodide couples with Trimethylsilylacetylene (TMSA).

-

Cyclization: Desilylation and intramolecular nucleophilic attack by the amine.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2-(4-Amino-3-iodophenyl)acetonitrile | 1.0 | Substrate | Purity >98% (HPLC) |

| Trimethylsilylacetylene (TMSA) | 1.2 | Alkyne Source | Volatile; keep chilled |

| Pd(PPh₃)₂Cl₂ | 0.03 | Catalyst | Pre-catalyst for Pd(0) |

| CuI (Copper(I) Iodide) | 0.05 | Co-catalyst | Must be off-white (not green) |

| Triethylamine (TEA) | 3.0 | Base/Solvent | Dry, O₂-free |

| DMF (Dimethylformamide) | Vol | Co-Solvent | Anhydrous |

Step-by-Step Methodology

Stage 1: The Sonogashira Coupling

-

Inerting: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with N₂ for 15 minutes.

-

Charging: Add the substrate (10 mmol), Pd(PPh₃)₂Cl₂ (0.3 mmol), and CuI (0.5 mmol) to the flask against a positive stream of nitrogen.

-

Solvation: Add anhydrous DMF (30 mL) and degassed TEA (10 mL). The solution should turn dark brown/yellow.

-

Addition: Add TMSA (12 mmol) dropwise via syringe over 10 minutes to control exotherm.

-

Reaction: Heat the mixture to 50°C for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by the TMS-intermediate (

-

Stage 2: Cyclization (Indole Formation)

-

Deprotection/Cyclization: Once coupling is complete, add TBAF (Tetra-n-butylammonium fluoride) (1M in THF, 2.0 equiv) directly to the reaction mixture.

-

Reflux: Increase temperature to 75°C and stir for an additional 3 hours.

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts.

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc (gradient 10:1 to 4:1).

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical ring-closing step.

Caption: Mechanistic pathway from the iodoaniline precursor to the indole scaffold via Pd/Cu catalysis.

Quality Control & Troubleshooting

Analytical Specifications

To ensure the intermediate is suitable for pharmaceutical use, the following criteria must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale brown solid |

| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% |

| Iodine Content | Elemental Analysis | < 0.1% (Post-reaction check) |

| Residual Palladium | ICP-MS | < 20 ppm |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Conversion.

-

Cause: Catalyst poisoning by oxygen.

-

Solution: Ensure rigorous degassing of DMF and TEA. Use a "freeze-pump-thaw" cycle for solvents if possible.

-

-

Issue: "Green" Copper Salts.

-

Cause: Oxidation of Cu(I) to Cu(II).

-

Solution: Wash CuI with THF/Acid or purchase fresh 99.99% CuI beads.

-

-

Issue: Dimerization of Alkyne (Glaser Coupling).

-

Cause: Presence of O₂ during the copper step.

-

Solution: Maintain positive N₂ pressure; add the alkyne slowly.

-

Safety & Handling (HSE)

Signal Word: WARNING

-

Hazard Statements:

-

Specific Handling:

-

Cyanide Risk: While the acetonitrile group is stable, avoid strong acids which could theoretically hydrolyze the nitrile or release HCN under extreme forcing conditions.

-

Iodine Waste: Segregate waste streams. Organo-iodides can be toxic to aquatic life.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.

-

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

-

Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed reaction of o-iodoanilines with terminal alkynes in the presence of carbon monoxide: A simple and efficient synthesis of 2-substituted 4(1H)-quinolones. Organic Letters, 7(15), 3207-3209. [Link]

Sources

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of amino group in phenylacetonitrile derivatives

Welcome to the Technical Support Center for Phenylacetonitrile Derivatives.

Case ID: PREV-OX-NH2-CN Subject: Prevention of Amino Group Oxidation in Phenylacetonitrile Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Overview: The Dual-Reactivity Challenge

Working with amino-phenylacetonitrile derivatives (e.g., 4-aminophenylacetonitrile) presents a classic "chemoselectivity paradox." You are managing two highly reactive centers:

-

The Amino Group (

): Electron-rich, nucleophilic, and highly susceptible to radical oxidative coupling (browning) or oxidation to nitro/nitroso species.[1] -

The Benzylic Nitrile (

): The

The Failure Mode: Standard oxidative protections often degrade the amine, while strong basic conditions (used to manipulate the amine) can deprotonate the

Module 1: Diagnostic — Why is my sample turning brown?

Symptom: Your white crystalline solid turns yellow, then brown/black upon exposure to air or during solution-phase handling.[1][2]

Root Cause: Radical Oxidative Coupling.[1][2][3] Unlike simple aliphatic amines, anilinic phenylacetonitriles have a low oxidation potential.[1][2] Atmospheric oxygen, catalyzed by trace metals or light, generates a radical cation.[2] These radicals couple to form azo-linkages or polyaniline-like oligomers (the "brown tar").[1][2]

Visualizing the Degradation Pathway

Figure 1: The oxidative degradation cascade of aromatic amines.[1] Note that "browning" is usually oligomerization, not simple N-oxide formation.[1]

Module 2: Prophylactic Protocols (Protection Strategies)

To prevent oxidation during synthesis, you must mask the lone pair on the nitrogen.[2] However, the choice of Protecting Group (PG) is constrained by the stability of the nitrile group.

Protocol A: Acetylation (High Stability)

Best for: Long-term storage or harsh subsequent reactions (e.g., nitration).[1]

-

Reagents: Acetic Anhydride (

), Sodium Acetate ( -

Why: Avoids strong bases (like

) that might deprotonate the -

Procedure:

Protocol B: Boc-Protection (Mild Removal)

Best for: multistep synthesis where acidic deprotection is acceptable.[1]

-

Reagents:

, -

Why: Biphasic conditions with weak base (

) prevent -

Procedure:

Decision Matrix: Selecting the Right Strategy

| Feature | Acetyl Protection | Boc Protection | Salt Formation (HCl) |

| Oxidation Resistance | Excellent | Very Good | Excellent |

| Stability to Base | High | Low/Moderate | N/A (Deprotonates) |

| Stability to Acid | Moderate | Low (Removed by TFA/HCl) | Stable |

| Risk to Nitrile | Low | Low | Hydrolysis risk if wet |

| Best Use Case | Harsh reagents | Peptide coupling/mild synthesis | Storage & Shipping |

Module 3: Storage & Handling (Operational Best Practices)

If you cannot chemically protect the amine, you must kinetically inhibit oxidation.[2]

Salt Formation (The "Golden Standard" for Storage)

Free-base aminophenylacetonitriles are unstable.[1][2] Convert them immediately to their Hydrochloride or Tosylate salts.[1][2]

-

Mechanism: Protonation (

) removes the lone pair availability, making oxidation thermodynamically impossible under ambient conditions.[1] -

Protocol: Dissolve free base in dry

or EtOAc.[1][2] Bubble dry HCl gas or add 1M HCl in ether.[1][2] Filter the white precipitate.[2]

Argon Sparging

Solvents (especially ethers and alcohols) contain dissolved oxygen.[1][2]

-

Action: Sparge all reaction solvents with Argon for 15 minutes prior to adding the amine.

-

Tip: Use a glass frit sparger, not just a needle, to ensure micro-bubble saturation.[1][2]

Module 4: Troubleshooting & FAQs

Q: I tried to remove the Boc group with HCl/MeOH, but I lost my nitrile. What happened? A: You likely triggered the Pinner Reaction .[1][2]

-

Mechanism:[1][2][5][6] Anhydrous HCl + Alcohol + Nitrile

Imidate Ester -

Fix: Use TFA/DCM (Trifluoroacetic acid in Dichloromethane) or 4M HCl in Dioxane (strictly anhydrous, no alcohol).[1][2] Avoid alcohols during acid deprotection of nitriles.[2]

Q: My yield is low during alkylation of the amine. NMR shows complex mixtures.

A: You likely deprotonated the

-

Diagnosis: If you used a base like NaH or excess K2CO3 to deprotonate the amine, you also formed the carbanion at the benzylic position (

).[1] -

Fix: Use a weaker base (e.g.,

, DIPEA) or protect the amine as a sulfonamide (e.g., Ns-Cl) to acidify the NH proton selectively.

Q: Can I reduce the nitrile to a diamine without oxidizing the aniline? A: Yes, but watch out for "poisoning."[1][2]

-

Issue: Free amines can poison hydrogenation catalysts (Pd/C).[1][2]

-

Fix: Use Raney Nickel with ammonia in methanol.[1][2][7] The ammonia prevents secondary amine formation (dimerization of the nitrile reduction product) and the conditions are reductive, preventing aniline oxidation.

References

-

Acidity of Phenylacetonitrile

-

Oxidation Mechanisms of Anilines

-

Protection Strategies (Aniline & Nitrile Compatibility)

-

Safety & Handling

-

Nitrile Reduction Troubleshooting

Sources

- 1. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-Aminophenylacetonitrile | 3544-25-0 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Purification of 2-(4-Amino-3-iodophenyl)acetonitrile

Part Number/CAS: 955397-24-7 Chemical Family: Halogenated Aniline / Aryl Acetonitrile Support Level: Tier 3 (Senior Process Chemistry)

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as an intermediate for heterocycle formation (e.g., indole synthesis via Larock cyclization) or kinase inhibitor development.

The Challenge:

2-(4-Amino-3-iodophenyl)acetonitrile presents a specific purification challenge due to the competing polarity of its functional groups. The amino group (

Critical Properties:

| Property | Value / Characteristic | Implication for Purification |

|---|---|---|

| Physical State | Off-white to beige solid | Color indicates oxidation; pure form should be nearly white. |

| Solubility | Soluble in EtOAc, DCM, hot EtOH. | "Like dissolves like" applies, but iodine adds lipophilicity. |

| Impurity Profile | 1. Parent (non-iodinated)2. Di-iodinated byproduct3. Iodine (

Standard Operating Procedures (SOPs)

We recommend Method A as the primary protocol. Use Method B only if Method A results in "oiling out" (liquid-liquid phase separation) or fails to remove purple iodine discoloration.

Method A: The Ethanol/Water Displacement (Standard)

Best for: General purity enhancement and removal of polar salts.

-

Dissolution: Suspend crude solid in Ethanol (95%) at 5 mL/g. Heat to 60°C (do not boil aggressively to avoid nitrile hydrolysis).

-

Clarification: If undissolved particles remain, filter hot through a sintered glass funnel.

-

Tip: If the solution is dark brown/purple, add Activated Charcoal (5 wt%) , stir for 10 mins, and filter hot over Celite.

-

-

Nucleation: Remove from heat. While still warm (~45°C), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature slowly (wrap flask in a towel/foil).

-

Harvest: Cool to 0–4°C in an ice bath for 1 hour. Filter the crystals and wash with cold 20% Ethanol/Water.

Method B: The Toluene/Heptane System (For Lipophilic Impurities)

Best for: Removing purple iodine residues and di-iodinated byproducts.

-

Dissolution: Dissolve crude solid in minimum hot Toluene (~60–70°C).

-

Wash (Optional but Recommended): If the solution is purple, wash the hot organic layer with 5% aqueous Sodium Thiosulfate to reduce free iodine to colorless iodide. Separate layers immediately.

-

Precipitation: Dry the Toluene layer (if washed) with

, filter, then reheat. -

Anti-Solvent: Add Heptane (or Hexanes) slowly to the hot solution until turbidity is observed.

-

Cooling: Cool slowly to RT, then to 0°C.

-

Drying: Vacuum dry at <40°C. (High heat causes sublimation or melting).

Troubleshooting Matrix

Symptom: "Oiling Out" (Product forms a liquid blob instead of crystals)

-

Root Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent (water) was added too quickly, causing a sudden drop in solubility.

-

Corrective Action:

-

Reheat the mixture until the oil dissolves.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

-

Slower Cooling: Do not use an ice bath immediately. Let it sit at ambient temp.

-

Solvent Switch: Switch to Method B (Toluene). Toluene/Heptane systems are less prone to oiling out than aqueous systems for low-melting solids.

-

Symptom: Product remains Brown/Purple after recrystallization

-

Root Cause: Oxidation of the aniline amine or trapped free iodine (

). -

Corrective Action:

-

Chemical Wash: Dissolve in Ethyl Acetate and wash with 10% Sodium Thiosulfate (removes Iodine) and Saturated Bicarbonate .

-

Acid Extraction: Dissolve crude in 1M HCl (amine protonates -> goes to water layer), wash organic impurities with Ether, then basify aqueous layer with NaOH to precipitate the amine. Recrystallize the precipitate.

-

Symptom: Low Yield (<50%)[1]

-

Root Cause: Product is too soluble in the mother liquor (Ethanol/Toluene) or the "Anti-solvent" ratio is too low.

-

Corrective Action:

-

Concentrate the mother liquor by 50% on a rotavap and cool again (Second Crop).

-

Check pH: Ensure the solution is neutral. If acidic, the amine forms a salt and stays soluble in water/ethanol.

-

Process Visualization

Diagram 1: Decision Logic for Purification Strategy

Caption: Logical flow for selecting the optimal purification route based on crude material state.

Diagram 2: Impurity Fate Map (Recrystallization)

Caption: Separation mechanism showing where specific impurities partition during the crystallization process.

Advanced FAQ

Q: Can I use Column Chromatography instead? A: Yes. If recrystallization fails, flash chromatography is effective.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 10%

40%). -

Note: The iodine atom makes the compound run faster (higher

) than the non-iodinated parent amine due to increased lipophilicity.

Q: Why does the product turn brown during drying? A: Anilines are sensitive to air oxidation, accelerated by heat.

-

Fix: Dry in a vacuum oven at ambient temperature (25°C) under a nitrogen bleed. Store the final product in an amber vial under argon/nitrogen at 4°C.

Q: Is the nitrile group stable during heating? A: Generally, yes. However, prolonged boiling in acidic or basic water can hydrolyze the nitrile to an amide or carboxylic acid. Avoid boiling in water alone; always use a co-solvent (Ethanol) and keep heating duration short.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

-

Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690, 1991. (Contextual reference for the utility of ortho-iodoanilines).

-

Sigma-Aldrich. Safety Data Sheet (SDS) for 2-(4-Amino-3-iodophenyl)acetonitrile. (Search CAS: 955397-24-7).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic nitriles.

Solving solubility issues with 2-(4-Amino-3-iodophenyl)acetonitrile

Topic: Solubility & Handling Optimization Guide CAS: 955397-24-7 Molecular Formula: C₈H₇IN₂ Molecular Weight: 258.06 g/mol [1]

Executive Summary & Physicochemical Profile

2-(4-Amino-3-iodophenyl)acetonitrile is a critical intermediate, often utilized in the synthesis of kinase inhibitors and radioligands due to the reactivity of the aryl iodide (for cross-coupling) and the nitrile handle.[1]

Users frequently encounter solubility challenges because this molecule possesses a "conflicted" polarity: the amino and nitrile groups are polar, but the heavy iodine atom and aromatic core confer significant lipophilicity.[1] Furthermore, the aryl amine is prone to oxidation, and the carbon-iodine bond is photosensitive, requiring strict adherence to handling protocols.[1]

Physicochemical Data Table

| Property | Value / Characteristic | Impact on Solubility |

| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; poor water solubility.[1] |

| pKa (Aniline -NH₂) | ~3.5 - 4.0 | Weak base.[1] Protonates only at low pH (< 4).[1] |

| H-Bond Donors | 1 (-NH₂) | Limited capacity to interact with water.[1] |

| Key Solvents | DMSO, DMF, Acetonitrile | High solubility (>50 mM).[1] |

| Problematic Solvents | Water, PBS, Hexanes | Insoluble or "crash-out" risk upon dilution.[1] |

Diagnostic Troubleshooting Flowchart

The following decision matrix outlines the logical steps to resolve solubility issues based on your specific application (Biological Assay vs. Chemical Synthesis).

Figure 1: Decision matrix for troubleshooting solubility based on experimental context.

Technical FAQs & Troubleshooting Guides

Category A: Biological Assays (Aqueous Solubility)

Q1: My compound crashes out of solution when I dilute my DMSO stock into cell culture media. How do I fix this? Root Cause: The "Solvent Shock" effect.[1] 2-(4-Amino-3-iodophenyl)acetonitrile is hydrophobic.[1] Adding a high-concentration DMSO drop directly into a large volume of aqueous media causes rapid local supersaturation and precipitation.[1] Solution: Use the Intermediate Dilution Method .[1]

-

Prepare an Intermediate Stock in culture media or PBS that is 10x your final testing concentration.[1]

-

Critical Step: Add the DMSO stock to the media slowly while vortexing the media. Do not add media to the DMSO.[1]

-

-

Add this Intermediate Stock to your cell wells.[1] This allows protein binding (BSA/FBS) in the media to help solubilize the compound before it reaches the cells [1].[1]

Q2: Can I use acid to dissolve it since it has an amine group? Technical Insight: While the aniline nitrogen is basic, its pKa is relatively low (~3.5-4.[1]0) due to the electron-withdrawing nature of the iodine and the phenyl ring [2].

-

Recommendation: You would need a pH < 3 to fully protonate the amine and achieve significant aqueous solubility.[1] This is generally incompatible with live-cell assays.[1] For chemical handling, 0.1 M HCl will dissolve the compound, but ensure this does not hydrolyze the nitrile group over time.[1]

Category B: Chemical Synthesis & Purification [1][3][4]

Q3: During column chromatography, the compound streaks and co-elutes with impurities. Why? Root Cause: The amino group (-NH₂) interacts via hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel stationary phase. This causes peak tailing.[1] Solution: Amine Deactivation.

-

Pre-wash your silica column with the eluent containing 1% Triethylamine (Et3N) or 1% NH₄OH .[1]

-

Maintain 0.5% Et3N in your mobile phase during elution.[1] This competes for the silanol sites and sharpens the peak shape [3].

Q4: The compound turns dark/brown after storage. Is it still usable? Root Cause: Oxidation of the aniline amine or photolytic cleavage of the C-I bond (releasing iodine). Validation Protocol:

-

Dissolve a small amount in MeOH.

-

Run a TLC (Check against a fresh standard if available).[1]

-

If the spot is a single distinct spot: The color is likely a trace surface impurity (quinone formation).[1] The bulk material may still be >95% pure.[1]

-

If multiple spots appear: Recrystallize immediately (Ethanol/Water or Toluene/Hexanes) or repurify via column.[1]

-

Prevention:[1] Store at 2-8°C, under Argon/Nitrogen, and protect from light (amber vials/foil) [4].

Validated Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock (Biological Use)

Objective: Create a stable, precipitate-free stock solution for long-term storage.[1]

-

Weighing: Weigh 2.58 mg of 2-(4-Amino-3-iodophenyl)acetonitrile into a sterile amber glass vial.

-

Note: Avoid using polystyrene plastics as DMSO can leach contaminants.[1]

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Why Anhydrous? Water in DMSO promotes degradation of the nitrile and oxidation of the amine over time.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

-

Sterilization: If required, pass through a 0.22 µm PTFE (Teflon) syringe filter.[1] Do not use Nylon filters , as they bind proteins and some small molecules.[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Sample Prep

Objective: Dissolve the solid for purity analysis without crashing out in the HPLC lines.

-

Solvent System: Prepare a mixture of Acetonitrile : Water (1:1) .[1]

-

Dissolution: Dissolve the sample in pure Acetonitrile first (approx. 1 mg/mL).

-

Dilution: Dilute this solution 10-fold with the 1:1 mixture.

-

Troubleshooting: If cloudiness appears upon adding water, adjust the ratio to Acetonitrile : Water (7:3) .[1]

-

-

Modifier: Ensure your HPLC mobile phase contains 0.1% Formic Acid or TFA .[1] This ensures the amine is protonated (ionized), improving peak shape and solubility in the mobile phase.[1]

References

-

ResearchGate Discussion. The difference between dissolving chemicals in DMSO or water? (2022).[1][2][5] Discusses the mechanics of "solvent shock" and protein binding in media.[1]

-

National Science Foundation (NSF). Halogenation of Anilines.[1] (2020).[1][2] Provides context on the electron-withdrawing effects of halogens on aniline basicity and reactivity.

-

BenchChem Technical Support. Purification of Crude Amino-acetonitriles. Recommends silica deactivation with triethylamine for amine-containing compounds.[1] [1]

-

Sigma-Aldrich (Merck). 2-(4-Amino-3-iodophenyl)acetonitrile Product Sheet.[1] Confirming storage conditions (2-8°C, protect from light) and stability data.

Sources

Stability of 2-(4-Amino-3-iodophenyl)acetonitrile in acidic conditions

Technical Support Guide: Stability of 2-(4-Amino-3-iodophenyl)acetonitrile in Acidic Conditions

Executive Summary & Technical Context

Compound: 2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 955397-24-7) Core Stability Verdict: Conditionally Stable.

Users often conflate "acidic conditions" into a single category. For this arylacetonitrile, stability is a function of acid concentration, temperature, and water availability .

-

Zone A (Stable): Dilute organic acids (0.1% TFA/Formic acid) at room temperature. The primary interaction is reversible protonation of the amino group.

-

Zone B (Unstable): Strong aqueous mineral acids (HCl,

) or elevated temperatures. These conditions drive the irreversible hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.

Key Structural Vulnerabilities:

-

Nitrile (

): Susceptible to acid-catalyzed hydrolysis.[1] -

Amino Group (

): Acts as a base. In acid, it protonates to -

Iodo Group (

): Generally stable to non-oxidizing acids but sensitive to photo-degradation or strong oxidizers often found as impurities in low-grade acids.

Critical Troubleshooting (FAQ)

Q1: I observed a massive retention time shift in my HPLC after leaving the sample in 0.1% TFA. Did it degrade?

Likely Cause: Salt Formation (Not Degradation).

The amino group (

-

Verification: Neutralize a small aliquot with ammonium bicarbonate and re-inject. If the peak returns to the original time, the compound is stable.

Q2: My LC-MS shows a mass shift of +18 Da. What happened?

Diagnosis: Nitrile Hydrolysis (Amide Formation).

If you observe a precursor ion of

-

Trigger: This typically occurs if the sample was stored in aqueous acid for

hours or exposed to heat (

Q3: Can I use an acidic workup (e.g., 1M HCl wash) to purify the compound?

Technical Advice: Proceed with Extreme Caution. While the ammonium salt is water-soluble, allowing you to wash away non-basic impurities, the nitrile is vulnerable.

-

Safe Protocol: Use cold (

) dilute acid (0.5M HCl) and minimize contact time ( -

Risk: Prolonged exposure will generate the phenylacetic acid derivative (irreversible).

Mechanistic Visualization

The following diagram illustrates the competing pathways between reversible salt formation and irreversible degradation.

Caption: Figure 1. Reaction pathways in acidic media. Green arrows indicate reversible salt formation (safe). Yellow/Red arrows indicate irreversible hydrolysis (degradation).

Quantitative Stability Data (Simulated)

The following table summarizes expected stability based on the chemical properties of phenylacetonitriles [1][2].

| Condition | Duration | Temperature | Result | Recommendation |

| 0.1% Formic Acid (aq) | 24 Hours | Stable ( | Safe for LC-MS autosamplers. | |

| 0.1% TFA (aq) | 24 Hours | Stable ( | Acceptable for short-term analysis. | |

| 1M HCl (aq) | 1 Hour | Risk (~2-5% Amide) | Avoid unless necessary for workup. | |

| 6M HCl (aq) | 1 Hour | Degraded (Acid form) | DO NOT USE. | |

| Acetic Acid (Glacial) | 1 Week | Stable | Safe for storage if anhydrous. |

Experimental Protocols

Protocol A: Stability Validation (HPLC)

Use this protocol to verify if your specific acidic buffer is causing degradation.

-

Preparation: Dissolve 1 mg of 2-(4-Amino-3-iodophenyl)acetonitrile in 1 mL of Acetonitrile (Stock).

-

Stress Test: Dilute 100

L of Stock into 900 -

Control: Dilute 100

L of Stock into 900 -

Incubation: Incubate both at ambient temperature for 4 hours.

-

Analysis: Inject both samples.

-

Pass: The Area Under Curve (AUC) of the parent peak in the Acid sample is

of the Control. -

Fail: New peaks appear at RRT (Relative Retention Time) ~0.6-0.8 (Amide/Acid species).

-

Protocol B: Safe Acidic Workup (Purification)

Use this only if you need to remove non-basic impurities.

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

-

Cooling: Chill the EtOAc solution to

in an ice bath. -

Extraction: Add cold 0.5M HCl (aq). Shake vigorously for 30 seconds.

-

Separation: Quickly separate the aqueous layer (contains product salt) from the organic layer (impurities).

-

Neutralization (CRITICAL): Immediately pour the acidic aqueous layer into a stirred mixture of EtOAc and saturated

or dilute NaOH.-

Why? Minimizes the time the nitrile is exposed to protons in water.

-

-

Recovery: Separate the organic layer, dry over

, and concentrate.

References

-

Master Organic Chemistry. Hydrolysis of Nitriles to Carboxylic Acids (Mechanism). [Link]

-

PubChem. 2-(3-Iodophenyl)acetonitrile Compound Summary. (Structural analog data). [Link]

Sources

Technical Support Center: Purification of 2-(4-Amino-3-iodophenyl)acetonitrile

Ticket Subject: Removal of Iodine Impurities (Elemental & Structural) Compound: 2-(4-Amino-3-iodophenyl)acetonitrile CAS: 955397-24-7 (and related isomers) Chemical Class: Halogenated Aryl Acetonitrile / Aniline Derivative[1]

Introduction: Defining the "Iodine" Problem

Welcome to the Technical Support Center. In the synthesis of 2-(4-Amino-3-iodophenyl)acetonitrile, "iodine impurities" typically manifest in two distinct forms. You must identify which issue you are facing to select the correct protocol:

-

Elemental Iodine (

): The reaction mixture is purple, brown, or reddish. This is unreacted iodine or iodine liberated via oxidation.[1] It acts as a radical initiator and must be quenched immediately.[1] -

Structural Iodinated Byproducts: These are chemical impurities such as di-iodo species (over-iodination) or regioisomers (iodine at the wrong position).[1] These are colorless/yellow and require separation (recrystallization/chromatography), not just washing.

Module 1: Removing Elemental Iodine (The "Purple Extract" Issue)

User Question: "My organic layer is dark purple/brown even after water washes. How do I clear this color?"

Technical Diagnosis:

The purple color indicates the presence of free elemental iodine (

The Solution: Reductive Thiosulfate Wash

Reagent: 10% Aqueous Sodium Thiosulfate (

Mechanism:

Protocol 1.0: The Reductive Wash

-

Dissolution: Ensure your crude product is fully dissolved in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).[1]

-

The Wash: Add a volume of 10% Sodium Thiosulfate equal to 25% of your organic layer volume.

-

Agitation: Shake vigorously in a separatory funnel for 2–3 minutes. Vent frequently.

-

Observation: The organic layer should shift from purple/brown to pale yellow or clear.[1]

-

Troubleshooting: If the color persists, the thiosulfate is consumed. Drain the aqueous layer and repeat with fresh thiosulfate solution.

-

-

Separation: Drain the aqueous layer (now containing NaI).[1]

-

Polishing: Wash the organic layer once with brine (saturated NaCl) to remove entrained thiosulfate, then dry over anhydrous Sodium Sulfate (

).

Workflow Visualization

Caption: Logic flow for removing elemental iodine using reductive thiosulfate washing.

Module 2: Structural Purification (Regioisomers & Di-iodo species)

User Question: "HPLC shows a persistent impurity at RRT ~1.1 or ~0.9. Thiosulfate didn't remove it."[1]

Technical Diagnosis: You are likely dealing with 2-(2,4-diiodo-4-aminophenyl)acetonitrile (over-iodination) or unreacted starting material.[1] These cannot be washed out; they must be separated based on solubility or polarity.[1]

The Solution: Recrystallization

Recrystallization is superior to chromatography for this class of compounds because aryl iodides often streak on silica gel due to instability.

Recommended Solvent Systems:

-

Ethanol / Water (Preferred):

-

Dissolve product in boiling Ethanol (absolute).[1]

-

Cool slowly to room temperature, then

. -

Why: The di-iodo impurity is generally less soluble in polar media than the mono-iodo product and may precipitate first or stay in the mother liquor depending on specific saturation.

-

-

Toluene / Heptane:

Data: Solubility Profile (General for Iodinated Anilines)

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Insoluble | Insoluble | Anti-solvent |

| Ethanol | Moderate | High | Primary Solvent |

| DCM | High | High | Extraction only |

| Toluene | Low | High | Recrystallization |

| Hexane | Insoluble | Low | Anti-solvent |

Module 3: The "Aniline Handle" (Acid-Base Extraction)

User Question: "I have stubborn non-basic impurities. Can I use the amino group to purify?"

Technical Diagnosis: Yes. The amino group (-NH2) allows the molecule to be protonated by acid, becoming water-soluble. Non-basic impurities (like non-aminated aryl iodides) will remain in the organic layer.

CRITICAL WARNING - NITRILE STABILITY:

The acetonitrile group (-CH2CN) is susceptible to hydrolysis (converting to amide/acid) in the presence of strong acids and heat.[1] You must perform this protocol at

Protocol 3.0: Cold Acid-Base Cycle

-

Extraction (Protonation):

-

Wash:

-

Wash the aqueous acid layer immediately with fresh cold Ethyl Acetate to remove entrained neutrals.

-

-

Recovery (Neutralization):

-

Final Extraction:

Purification Logic Visualization

Caption: Acid-Base purification exploiting the amine handle while protecting the nitrile.

Module 4: Storage & Stability (Preventing Re-Iodination)

User Question: "My pure white solid turned pink/brown after a week. Why?"

Technical Diagnosis: Aryl iodides, especially those with amino groups, are photo-labile and oxidation-prone .[1] Light causes homolytic cleavage of the C-I bond, generating radicals that oxidize the aniline, turning the compound dark.

Storage Protocol:

-

Container: Amber glass vials (UV blocking).

-

Atmosphere: Flush with Nitrogen or Argon before sealing.[1]

-

Temperature: Store at

for long term; -

Stabilizer: If storing in solution, ensure no trace acid is present, as it accelerates decomposition.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Thiosulfate washes and Recrystallization of Anilines).

-

Sigma-Aldrich. (n.d.).[1] 2-(4-Amino-3-iodophenyl)acetonitrile Product Sheet. (Verified CAS and physical state data).

-

University of Rochester. (n.d.).[1] Workup for Removing Bromine or Iodine. Department of Chemistry. (Reductive wash mechanisms).[1]

-

LibreTexts Chemistry. (2022). Acid-Base Extraction. (Principles of amine extraction).

-

BenchChem. (2025).[1] Recrystallization of Substituted Anilines. (Solvent selection for halo-anilines).[1]

Sources

Storage conditions to prevent degradation of 2-(4-Amino-3-iodophenyl)acetonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(4-Amino-3-iodophenyl)acetonitrile. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical advice to ensure the stability and integrity of this critical reagent in your experiments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Introduction: Understanding the Molecule

2-(4-Amino-3-iodophenyl)acetonitrile is a multifaceted compound featuring three key functional groups on a phenyl ring: a primary aromatic amine (-NH₂), an iodine atom (-I), and an acetonitrile (-CH₂CN) moiety. The inherent reactivity of the amino and iodo substituents makes this molecule susceptible to specific degradation pathways, which can compromise experimental outcomes if not properly managed. This guide will delve into the science behind its stability and provide actionable protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(4-Amino-3-iodophenyl)acetonitrile?

A1: The degradation of 2-(4-Amino-3-iodophenyl)acetonitrile is primarily driven by the reactivity of its aromatic amine and aryl iodide functionalities. There are three main degradation pathways to consider:

-

Oxidation of the Aromatic Amine: The primary amino group is susceptible to oxidation, especially when exposed to air (oxygen) and/or light.[1][2] This can lead to the formation of colored impurities, including complex oligomeric and polymeric products.[1] Under certain conditions, oxidation can lead to the formation of nitro or azo compounds.[3][4]

-

Deiodination of the Aryl Iodide: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage, particularly when exposed to heat or light (photolysis).[5][6] This results in the formation of a deiodinated impurity, 2-(4-aminophenyl)acetonitrile, and potentially elemental iodine, which can further catalyze degradation.

-

Hydrolysis of the Acetonitrile Group: While the nitrile group is generally stable, it can undergo hydrolysis to form the corresponding amide and subsequently the carboxylic acid.[7][8][9] This process is typically slow under neutral conditions but can be accelerated by the presence of acidic or basic contaminants and elevated temperatures.[7][9]

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential degradation pathways of 2-(4-Amino-3-iodophenyl)acetonitrile.

Q2: What are the ideal storage conditions for solid 2-(4-Amino-3-iodophenyl)acetonitrile?

A2: Based on the compound's sensitivities, the following storage conditions are recommended to ensure long-term stability. While some suppliers may suggest ambient storage, a more controlled environment is preferable to mitigate risks.[10]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions, particularly the thermally sensitive deiodination process.[11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing the oxidation of the aromatic amine group.[2] |

| Light | Amber Vial/Protection from Light | Protects the compound from light-induced degradation (photolysis), which can affect both the aryl iodide and the aromatic amine.[5][12] |

| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the nitrile group by minimizing exposure to atmospheric moisture.[7] |

Q3: I've noticed the solid material has developed a slight discoloration (e.g., yellowish or brownish tint). Is it still usable?

A3: Discoloration is often an indicator of degradation, likely due to the oxidation of the aromatic amine group, which can form colored polymeric byproducts.[1][13]

-

For non-critical applications: If the discoloration is minor, the material might still be suitable. However, it is highly recommended to assess its purity before use via techniques like HPLC, TLC, or NMR.

-

For sensitive applications (e.g., synthesis of pharmaceutical intermediates): It is strongly advised to use a fresh, pure batch of the compound. The presence of impurities, even in small amounts, can lead to side reactions, lower yields, and complicate purification of the final product.

Q4: How should I prepare solutions of 2-(4-Amino-3-iodophenyl)acetonitrile for my experiments?

A4: The stability of the compound in solution is a critical factor. Here is a recommended protocol for solution preparation:

Experimental Protocol: Solution Preparation

-

Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is stable. Acetonitrile is a common choice.[14][15] Ensure the solvent is de-gassed to remove dissolved oxygen.

-

Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent oxidation.

-

Fresh Preparation: Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods, even at low temperatures.

-

Light Protection: Use amber glassware or wrap the container in aluminum foil to protect the solution from light.

Caption: Recommended workflow for preparing solutions.

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Low yield in subsequent reaction | Degradation of the starting material. | - Assess the purity of the solid starting material before use.- Prepare solutions fresh under an inert atmosphere immediately before the reaction.- Ensure all reaction vessels are free from acidic or basic residues. |

| Appearance of unexpected spots on TLC or peaks in HPLC | Impurities from degradation (e.g., deiodinated product, oxidized species). | - Confirm the identity of the impurities if possible (e.g., by mass spectrometry).- Review storage and handling procedures to identify potential sources of degradation.- Consider re-purifying the starting material if a fresh batch is unavailable. |

| Solution changes color over time | Oxidation of the aromatic amine. | - Discard the solution and prepare a fresh one using de-gassed solvent under an inert atmosphere.- If the solution must be stored briefly, keep it in a sealed, light-protected container at 2-8°C. |

References

-

Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

-

OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

-

Nitro compound synthesis by oxidation - Organic Chemistry Portal. [Link]

-

Reactions of aromatic amines. [Link]

-

Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis - NIH. [Link]

-

How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp - Reddit. [Link]

-

Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - MDPI. [Link]

-

Structures and relative stabilities of neutral acetonitrile clusters - ResearchGate. [Link]

-

ACETONITRILE - Yufeng. [Link]

-

hydrolysis of nitriles - Chemguide. [Link]

-

ACETONITRILE. [Link]

-

2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc. [Link]

-

Hydrolysis of nitriles - Grokipedia. [Link]

-

Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

-

(PDF) Biocatalytic hydrolysis of nitriles - ResearchGate. [Link]

-

Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - Organic Chemistry Portal. [Link]

-

Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

-

Acetonitrile - Yufeng. [Link]

-

Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. [Link]

- EP2093206A1 - Process for the iodination of aromatic compounds - Google P

-

A visible-light photocatalytic thiolation of aryl, heteroaryl and vinyl iodides - RSC Publishing. [Link]

-

Iodine (PIM 280) - Inchem.org. [Link]

-

Storing iodine compound : r/chemistry - Reddit. [Link]

-

Biotic Degradation of Acetonitrile - OSTI.GOV. [Link]

-

Acetonitrile stability as a mobile phase - Chromatography Forum. [Link]

-

Degradation of acetonitrile through a sequence of microbial reactors - PubMed. [Link]

-

2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem. [Link]

-

Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

-

Degradation of acetonitrile residues using oxidation processes - ResearchGate. [Link]

-

Methods of Degrading Acetonitrile Waste Sustainably - National Association of Clean Air Agencies. [Link]

-

Black discolouration of frozen, cooked red crab. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactions of aromatic amines | PDF [slideshare.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Nitro compound synthesis by oxidation [organic-chemistry.org]

- 5. Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. grokipedia.com [grokipedia.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. 2-(4-Amino-3-iodophenyl)acetonitrile | 955397-24-7 [sigmaaldrich.com]

- 11. 2-(4-Amino-3-iodophenyl)acetonitrile | 955397-24-7 [sigmaaldrich.com]

- 12. Iodine (PIM 280) [inchem.org]

- 13. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 14. ACETONITRILE [yufenggp.com]

- 15. atamankimya.com [atamankimya.com]

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 2-(4-Amino-3-iodophenyl)acetonitrile

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2-(4-Amino-3-iodophenyl)acetonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors). This document is structured to assist analytical chemists and medicinal chemists in verifying structural integrity and distinguishing this compound from its non-iodinated precursors and regioisomers.

Executive Summary & Application Context

2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 955397-24-7) is a functionalized phenylacetonitrile derivative characterized by an electron-rich amino group and a heavy iodine substituent. It serves as a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations utilized in constructing complex heterocycles like imidazo[2,1-b]thiazoles (common in FLT3 inhibitors such as Quizartinib).

Accurate NMR analysis is paramount because the iodination regioselectivity is critical. A common impurity is the non-iodinated starting material (4-aminophenylacetonitrile) or the ortho-iodinated regioisomer (if the directing effects are competing). This guide establishes a robust protocol to distinguish the target 1,2,4-trisubstituted ring system from these alternatives.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation

-

Solvent: DMSO-d₆ is preferred over CDCl₃.

-

Reasoning: The primary amine (-NH₂) and the polar nitrile group dissolve better in DMSO. Furthermore, DMSO slows proton exchange, often allowing the -NH₂ protons to appear as a distinct, integrable signal rather than a broad, invisible hump common in CDCl₃.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters

-

Frequency: 400 MHz or higher (essential to resolve the meta-coupling of H2 and H6).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans: 16–64 (sufficient for S/N > 100:1).

Spectral Analysis & Assignment

The introduction of the iodine atom at position 3 breaks the symmetry of the parent para-substituted benzene, converting the spectrum from an AA'BB' system to an ABC (or AMX) spin system .

Chemical Structure & Numbering

-

Position 1: -CH₂CN attachment

-

Position 2: Aromatic Proton (isolated, meta to H6)

-

Position 3: Iodine (-I)

-

Position 4: Amino (-NH₂)[1]

-

Position 5: Aromatic Proton (ortho to NH₂)

-

Position 6: Aromatic Proton (ortho to CH₂CN)

Comparative Data Table

| Feature | Target: 2-(4-Amino-3-iodophenyl)acetonitrile | Alternative: 4-Aminophenylacetonitrile (Precursor) | Mechanistic Insight |

| Spin System | AMX / ABC (3 distinct signals) | AA'BB' (2 doublets, "roofing" effect) | Iodine breaks symmetry, creating 3 unique proton environments. |

| H-2 (Ortho to I) | ~7.60 ppm (d, J≈2.0 Hz) | ~7.05 ppm (part of AA'BB') | Deshielding: Iodine's heavy atom effect and proximity deshield H2 significantly. |

| H-6 (Meta to I) | ~7.15 ppm (dd, J≈8.2, 2.0 Hz) | ~7.05 ppm (part of AA'BB') | Coupling: Shows ortho coupling to H5 and meta coupling to H2. |

| H-5 (Ortho to NH₂) | ~6.75 ppm (d, J≈8.2 Hz) | ~6.55 ppm (part of AA'BB') | Shielding: Strong resonance donation from -NH₂ shields H5 upfield. |

| -CH₂- (Benzylic) | ~3.80 ppm (s) | ~3.70 ppm (s) | Slight downfield shift due to the inductive effect of the iodine ring. |

| -NH₂ (Amino) | ~5.20 ppm (br s) | ~5.00 ppm (br s) | Broad singlet; shift is concentration/solvent dependent. |

Note: Chemical shifts (

) are estimates based on substituent additivity rules in DMSO-d₆. Actual values may vary by0.1 ppm depending on concentration.

Detailed Signal Logic

-

The "Fingerprint" Signal (H2): Look for a sharp doublet with a small coupling constant (J ~ 1.8–2.2 Hz) in the downfield aromatic region (~7.6 ppm). This represents the proton sandwiched between the Iodine and the Acetonitrile group. Its presence confirms 3-iodination .

-

The Shielded Doublet (H5): The proton ortho to the amino group will be the most upfield aromatic signal (~6.7–6.8 ppm). It should show a large ortho coupling (J ~ 8.0–8.5 Hz).

-

The "Connector" Signal (H6): This proton connects the two domains, coupling to H5 (large J) and H2 (small J), resulting in a doublet of doublets (dd) .

Visualization: Logical Assignment Workflow

The following diagram illustrates the decision tree for verifying the product structure using 1H NMR data.

Figure 1: Logic flow for distinguishing the target iodinated compound from its symmetric precursor.

Mechanistic Discussion: The Iodine Effect

Understanding why the spectrum changes is crucial for defending the analysis in a regulatory or publication context.

-

Symmetry Breaking: The parent molecule, 4-aminophenylacetonitrile, possesses a

axis of symmetry (chemically equivalent protons at 2,6 and 3,5). Iodination at position 3 removes this symmetry, rendering H2, H5, and H6 chemically distinct. -

Heavy Atom Effect (Spin-Orbit Coupling): While Iodine is electronegative, its large size introduces spin-orbit coupling effects. In ¹³C NMR, this often shields the attached carbon (C-I appears ~80-100 ppm). In ¹H NMR, however, the deshielding anisotropy and inductive effects dominate for the ortho proton (H2), shifting it downfield relative to the precursor.

-

Steric Compression: The bulky iodine atom may force the amino group slightly out of planarity, potentially altering the chemical shift of the exchangeable -NH₂ protons compared to the non-iodinated analog.

References

-

National Institutes of Health (PubChem). 2-(3-Iodophenyl)acetonitrile Data (Analog Comparison). [Link]

-

Zhao, K. T., et al. "Synthesis of Quizartinib." Chinese Journal of Pharmaceuticals, 2020. (Context for intermediate utility). [Link][1][2]

Sources

HPLC method for purity testing of 2-(4-Amino-3-iodophenyl)acetonitrile

An In-Depth Comparative Guide to HPLC Methodologies for Purity Analysis of 2-(4-Amino-3-iodophenyl)acetonitrile